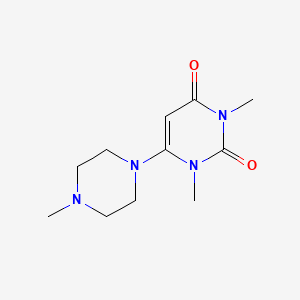
4-(bromomethyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(bromomethyl)-N-phenylbenzamide” likely refers to a compound that contains a benzamide group (a benzene ring attached to a CONH2 group) and a bromomethyl group (a CH2Br group). This compound could potentially be used in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
While specific synthesis methods for “4-(bromomethyl)-N-phenylbenzamide” are not available, similar compounds, such as 4-(bromomethyl)benzonitrile, are often synthesized through bromination reactions .Chemical Reactions Analysis
The bromomethyl group in “4-(bromomethyl)-N-phenylbenzamide” could potentially participate in various chemical reactions, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(bromomethyl)-N-phenylbenzamide” would depend on its specific structure. Similar compounds, such as 4-(bromomethyl)benzonitrile, are solid at room temperature .Scientific Research Applications
RNA Alkylation
Bromomethyl compounds, such as 4-(bromomethyl)-N-phenylbenzamide, can be used in the alkylation of RNA nucleotides . This is an important field of RNA biochemistry, with applications in fluorescent labeling or structural probing experiments . The selectivity of ribonucleotide alkylation can be tuned by varying the substitution pattern and reaction conditions .
Synthesis of Ligands
4-(Bromomethyl)-N-phenylbenzamide can be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands can be used in various chemical reactions and in the development of catalysts .
Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile
This compound can be prepared by reacting 4-(bromomethyl)-N-phenylbenzamide with 2H-tetrazole in the presence of potassium hydroxide . The resulting compound can be used in various chemical reactions .
Electrochemical Bromofunctionalization of Alkenes
Bromomethyl compounds can be used in the electrochemical bromofunctionalization of alkenes . This process can convert various alkenes to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
Synthesis of Bicyclic Derivatives
4-(Bromomethyl)-N-phenylbenzamide can be used in the synthesis of bicyclic derivatives, such as N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives. These compounds are synthesized through a process that includes bromination of secondary cyclohex-3-enamines followed by base-promoted cyclization.
Fluorescent Labeling
As mentioned in the RNA Alkylation section, bromomethyl compounds can be used for fluorescent labeling . This can be particularly useful in biological and chemical research, where it allows for the visualization and tracking of specific molecules .
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQOVYZEWIPIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-N-phenylbenzamide | |
CAS RN |
566885-74-3 |
Source


|
| Record name | 4-(bromomethyl)-N-phenylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)



![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2373859.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)


![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373866.png)